molecular formula C7H10ClNO2 B13662087 2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride

2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride

Cat. No.: B13662087
M. Wt: 175.61 g/mol
InChI Key: HKVZKMLAMZWZQD-UHFFFAOYSA-N
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Description

2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride is an organic compound with the molecular formula C7H9NO2.ClH and a molecular weight of 175.61 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and an ethanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride typically involves the reaction of 5-methylfurfural with ammonia and hydrogen chloride. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used in the synthesis include ethanol and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(furan-2-yl)ethanone Hydrochloride
  • 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride
  • 1-(2-Amino-4-methylthiazol-5-yl)ethanone Hydrochloride

Uniqueness

2-Amino-1-(5-methylfuran-2-yl)ethanone Hydrochloride is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

2-amino-1-(5-methylfuran-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c1-5-2-3-7(10-5)6(9)4-8;/h2-3H,4,8H2,1H3;1H

InChI Key

HKVZKMLAMZWZQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CN.Cl

Origin of Product

United States

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